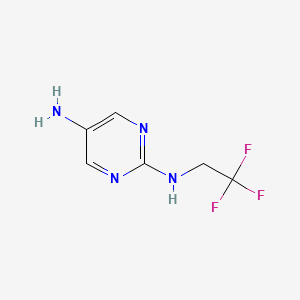

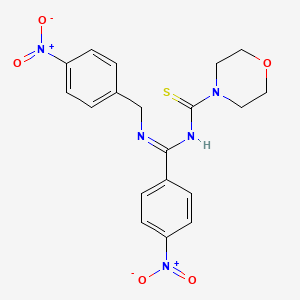

![molecular formula C16H15N3S2 B2750125 N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 478067-40-2](/img/structure/B2750125.png)

N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[3,2-d]pyrimidin-4-amines are a class of compounds that have been studied for their potential medicinal properties . They have been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This makes them of interest in the development of new treatments for tuberculosis .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines generally involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . This is often combined with a primary amine .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines is characterized by a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition is thought to occur through the interaction of the thieno[3,2-d]pyrimidin-4-amine with the active site of the enzyme .Applications De Recherche Scientifique

Antitumor Activity

The thieno[3,2-d]pyrimidine derivatives have been studied for their potential as antitumor agents . These compounds, including N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine, have shown promise in inhibiting EZH2, an enzyme involved in the epigenetic regulation that is often dysregulated in cancer . The derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy.

Tuberculosis Treatment

Research has indicated that thieno[3,2-d]pyrimidin-4-amines can act as inhibitors for the Mycobacterium tuberculosis bd oxidase . This enzyme is a target for tuberculosis treatment, and the inhibition by these compounds could lead to new therapeutic strategies against this disease.

Antimicrobial Properties

Thieno[3,2-d]pyrimidine derivatives have been explored for their antimicrobial activity . The structure of these compounds allows them to interact with various bacterial enzymes, potentially leading to the development of new antibiotics .

Herbicide Development

The thieno[3,2-d]pyrimidine core has been utilized in the design of protoporphyrinogen IX oxidase inhibitors . These inhibitors are key in developing herbicides, providing a new approach to weed control in agriculture.

Organic Electronics

Thieno[3,2-d]pyrimidine derivatives have applications in the field of organic electronics . They can be used in the synthesis of conjugated polymers, which are essential for creating organic semiconductors .

Synthetic Chemistry

The compound serves as a versatile synthon in synthetic chemistry for the preparation of various thieno[3,2-d]pyrimidine derivatives . These derivatives have diverse biological activities and can be used to synthesize a wide range of pharmacologically active molecules.

Mécanisme D'action

Target of Action

The primary target of N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is currently unknown. Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit enzymes such as ezh2 , suggesting that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Given the potential inhibitory activity of thieno[3,2-d]pyrimidine derivatives on enzymes like EZH2 , it’s plausible that this compound could affect pathways related to histone methylation and gene expression.

Result of Action

Given the potential inhibitory activity of thieno[3,2-d]pyrimidine derivatives on enzymes like ezh2 , it’s plausible that this compound could affect gene expression and cellular proliferation.

Orientations Futures

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S2/c1-2-9-17-15-14-13(8-10-20-14)18-16(19-15)21-11-12-6-4-3-5-7-12/h2-8,10H,1,9,11H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDPCIXYSRLXPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC2=C1SC=C2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

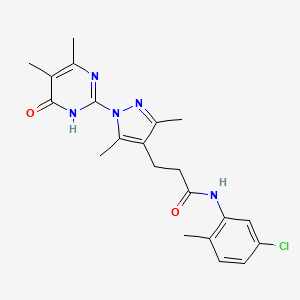

![2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2750043.png)

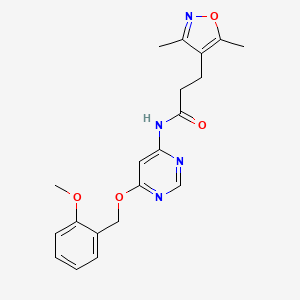

![[1-(4-Methoxy-3-methylphenyl)propyl]amine](/img/structure/B2750044.png)

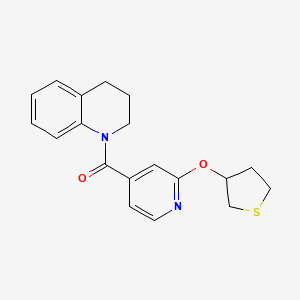

![5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2750048.png)

![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine](/img/structure/B2750058.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2750062.png)

![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)